2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate and 2-hydroxyethyl 2-propenoate is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of its monomeric units imparts specific properties that make it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric units: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, ethenylbenzene, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure high yield and desired polymer properties .
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
This polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other biomedical devices.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and tissue regeneration. The presence of functional groups such as hydroxyl and amino groups allows for specific interactions with biological molecules, enhancing its efficacy in medical applications .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-(dimethylamino)ethyl ester: A monomeric unit of the polymer with similar reactivity.
(Dimethylamino)ethyl methacrylate: Another monomer with comparable properties and applications.
Polyacrylic acid: A simpler polymer with similar chemical properties but different applications.
Uniqueness
The uniqueness of this polymer lies in its combination of monomeric units, which imparts specific properties such as biocompatibility, adhesive strength, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
52722-05-1 |
---|---|
Molecular Formula |
C26H39NO7 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C5H8O3.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;2-7H,1H2;2,6H,1,3-4H2;3H,1,4H2,2H3 |
InChI Key |
BXNRFGQVSJSMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Related CAS |
52722-05-1 |
Origin of Product |
United States |
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